4-Chloro-2-(2-methylpropoxy)phenol
Description
Contextualization within the Field of Halogenated Phenolic Ethers
Halogenated phenolic ethers are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms and an ether group. The presence of halogens (such as chlorine, bromine, or fluorine) and an ether linkage significantly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability.
The halogenation of phenols and their ethers is a fundamental process in organic synthesis. google.comyoutube.com The position and number of halogen atoms on the aromatic ring can dramatically alter the compound's electronic and steric properties. These modifications are crucial in the development of materials with specific characteristics, such as fire retardancy and altered chemical reactivity. google.com For instance, poly-halogenated phenols are manufactured for various industrial applications, including wood preservation and as flame retardants. nih.gov The ether linkage, on the other hand, can modify the compound's solubility and how it interacts with biological systems. Research into highly halogenated phenolic ethers has explored their potential as fungistatic compounds. acs.org
Significance of Phenol Derivatives in Chemical and Biological Research
Phenol and its derivatives are foundational structures in chemistry and have been recognized for their importance since the 19th century. eurekaselect.comresearchgate.net They serve as essential raw materials in numerous chemical manufacturing processes. eurekaselect.comresearchgate.net The hydroxyl group attached to the aromatic ring imparts mild acidity and provides a reactive site for a wide array of chemical transformations. eurekaselect.comresearchgate.net
In the realm of biological research, phenol derivatives are of immense interest due to their diverse bioactivities. researchgate.net These compounds have been investigated for a wide spectrum of potential therapeutic applications. eurekaselect.comresearchgate.netresearchgate.net The antioxidant properties of many phenolic compounds are a key area of study, stemming from their ability to neutralize reactive oxygen species. ontosight.ainumberanalytics.com In agriculture, phenol derivatives are explored for their roles in plant defense against pests and pathogens and have been developed as herbicides and insecticides. researchgate.netnsf.gov
The versatility of the phenol scaffold allows for the synthesis of complex molecules with tailored properties, making them valuable as lead compounds in drug discovery and materials science. researchgate.netontosight.ai
Rationale and Scope for Comprehensive Research on 4-Chloro-2-(2-methylpropoxy)phenol
The specific compound, this compound, combines the structural features of a chlorinated phenol and a phenolic ether. Its formal name and CAS number are provided in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1881295-94-8 bldpharm.com |
The rationale for investigating this particular molecule stems from the unique combination of its substituents. The chlorine atom at the 4-position and the 2-methylpropoxy (isobutoxy) group at the 2-position create a specific substitution pattern on the phenol ring. This arrangement influences its electronic distribution, steric hindrance, and potential for intermolecular interactions.
Comprehensive research on this compound would involve several key areas. A primary focus is its synthesis and characterization. Understanding the synthetic routes to produce this compound with high purity is fundamental. This often involves the chlorination of a precursor phenol or the etherification of a substituted phenol. For instance, the synthesis of related compounds like 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol has been achieved starting from 4-chlorophenol (B41353). researchgate.net Similarly, processes for creating other chlorinated phenolic ethers involve multi-step reactions including chlorination and demethylation. google.com
Further research would logically extend to exploring its chemical reactivity and potential as an intermediate in the synthesis of more complex molecules. The presence of the phenolic hydroxyl group, the ether linkage, and the chlorinated aromatic ring offers multiple sites for further functionalization. Studies on similar structures, such as the synthesis of metal complexes from related Schiff bases, highlight the utility of such phenolic compounds in coordination chemistry. nih.govresearchgate.net
The scope of a thorough investigation would include detailed spectroscopic and analytical characterization to confirm its structure and purity. While specific research on this compound is not widely published, the study of analogous compounds provides a roadmap for its academic exploration. For example, detailed data exists for the related compound 4-chloro-2-methylphenol (B52076), which serves as a precursor for various herbicides. nih.govoecd.org
The study of this compound contributes to the broader understanding of how specific structural modifications impact the properties of halogenated phenolic ethers, providing valuable data for chemists and materials scientists.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(2-methylpropoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMVSKNEYDMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Chloro 2 2 Methylpropoxy Phenol
Strategies for the Construction of Phenolic Ether Linkages
The formation of the ether bond is a critical step in the synthesis of 4-Chloro-2-(2-methylpropoxy)phenol. Various synthetic strategies can be employed to achieve this transformation, primarily revolving around the O-alkylation of a phenolic precursor.
Introduction of the 4-Chloro and 2-(2-methylpropoxy) Substituents
One plausible route involves starting with a pre-functionalized phenol (B47542), such as 4-chlorophenol (B41353), and then introducing the alkoxy group. Alternatively, one could start with a phenol bearing a different substituent at the 2-position that can be subsequently converted to the isobutoxy group. The reactivity of the aromatic ring is influenced by the existing substituents; for instance, the hydroxyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-director. nih.gov
Synthetic Routes from Common Chemical Precursors
A practical synthetic approach to this compound would likely start from either 4-chlorophenol or 2-aminophenol.
Route A: Starting from 4-Chlorophenol
Nitration of 4-Chlorophenol: 4-chlorophenol can be nitrated to introduce a nitro group at the ortho position to the hydroxyl group, yielding 4-chloro-2-nitrophenol. nih.gov
Reduction of the Nitro Group: The nitro group can then be reduced to an amino group (–NH2) to give 2-amino-4-chlorophenol. nih.govgoogle.com
Diazotization and Hydrolysis (Sandmeyer-type reaction): The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, although this might be a less direct approach. A more common strategy involves the etherification of a pre-existing di-substituted phenol.
Route B: Williamson Ether Synthesis from a Substituted Phenol
A more direct and widely used method would be the Williamson ether synthesis starting from a suitable chlorophenol. wikipedia.orgmasterorganicchemistry.com
Starting Material: 4-Chloro-2-hydroxyphenol (4-chlorocatechol) or a related precursor.
Alkylation: The phenolic hydroxyl group at the 2-position can be selectively alkylated using 1-bromo-2-methylpropane (B43306) (isobutyl bromide) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF).
A representative reaction scheme is as follows:
4-Chloro-1,2-benzenediol + (CH3)2CHCH2Br + Base → this compound
The table below outlines the key reactants and their roles in a plausible synthesis based on the Williamson ether synthesis.
| Reactant | Role |
| 4-Chloro-1,2-benzenediol | Phenolic Precursor |
| 1-Bromo-2-methylpropane | Alkylating Agent |
| Potassium Carbonate | Base |
| Acetone | Solvent |
Advanced Derivatization Approaches for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound, systematic modifications of its structure can be undertaken. These modifications can target both the isopropoxy moiety and the aromatic ring.
Modification of the Isopropoxy Moiety
Varying the nature of the alkoxy group can provide insights into the role of this substituent in the compound's activity.
Chain Length and Branching: The isobutoxy group can be replaced with other alkyl groups of varying chain lengths (e.g., ethoxy, propoxy, butoxy) and branching patterns (e.g., sec-butoxy, tert-butoxy). This can influence the lipophilicity and steric profile of the molecule.
Introduction of Functional Groups: Functional groups can be introduced into the alkoxy side chain. For example, hydroxylation, amination, or the introduction of a double or triple bond could lead to new interactions with biological targets.
The following table summarizes potential modifications to the isopropoxy group and the expected impact on physicochemical properties.
| Modification | Expected Impact on Properties |
| Increase alkyl chain length | Increased lipophilicity |
| Introduce branching | Altered steric hindrance and lipophilicity |
| Introduce polar functional groups (e.g., -OH, -NH2) | Increased polarity, potential for new hydrogen bonding |
| Replace with cyclic alkyl groups | Increased rigidity and defined spatial orientation |
Substituent Variations on the Aromatic Ring
Modification of the substituents on the aromatic ring can significantly impact the electronic and steric properties of the molecule, which in turn can affect its biological activity. researchgate.netnih.gov
Position and Nature of the Halogen: The position of the chloro substituent can be moved to the ortho or meta positions relative to the hydroxyl group. Furthermore, the chloro group can be replaced with other halogens such as fluorine, bromine, or iodine to investigate the effect of halogen size and electronegativity. nih.gov
Ring Expansion or Heterocyclic Analogues: The benzene (B151609) ring could be replaced with other aromatic systems, such as naphthalene, or with heterocyclic rings (e.g., pyridine, thiophene) to explore the impact of a different core scaffold.
The table below illustrates some possible variations on the aromatic ring and their potential influence on the compound's properties.
| Variation | Potential Influence on Properties |
| Change halogen (F, Br, I) | Altered lipophilicity, polarizability, and electronic effects |
| Move chloro to ortho/meta position | Change in dipole moment and steric environment |
| Add electron-donating group | Increased electron density on the ring, potential decrease in phenolic acidity |
| Add electron-withdrawing group | Decreased electron density on the ring, potential increase in phenolic acidity |
Formation of Conjugates and Prodrugs for Mechanistic Probes
The development of conjugates and prodrugs of phenolic compounds like this compound is a critical area of research. These derivatives can serve as valuable tools to investigate biological mechanisms, enhance bioavailability, or achieve targeted delivery. nih.govresearchgate.net The phenolic hydroxyl group provides a versatile handle for chemical modification. researchgate.netresearchgate.net
General strategies for forming prodrugs from phenolic compounds often involve masking the polar hydroxyl group to increase lipophilicity and improve membrane permeability. researchgate.net Common prodrug moieties for phenols include esters, carbonates, and carbamates. nih.gov For instance, an ester prodrug of this compound could be synthesized by reacting the parent phenol with an appropriate acyl chloride or carboxylic acid anhydride. These ester linkages are often designed to be cleaved by endogenous esterases, releasing the active phenolic compound at the target site. nih.gov
The following table outlines potential prodrug strategies for this compound based on established methods for phenolic compounds:
| Prodrug Type | General Reaction | Activating Moiety Example | Potential Advantage |
| Ester Prodrug | Acylation with an acyl halide or anhydride | Acetyl chloride, Pivaloyl chloride | Increased lipophilicity, enzymatic cleavage |
| Carbonate Prodrug | Reaction with a chloroformate | Ethyl chloroformate | Tunable stability and release kinetics |
| Carbamate Prodrug | Reaction with an isocyanate | Methyl isocyanate | Enhanced metabolic stability |
| Phosphate Ester Prodrug | Phosphorylation | Dibenzyl phosphite | Increased water solubility for parenteral delivery |
| Ether Prodrug | Alkylation with a cleavable ether group | Methoxyethoxymethyl (MEM) chloride | Stability to esterases, acid-labile cleavage |
Beyond prodrugs, conjugation of this compound to other molecules can be employed to probe biological systems. For example, conjugation to fluorescent dyes would enable the visualization of its distribution in cells or tissues. Conjugation to proteins, a strategy explored for other phenolic compounds, could be achieved through methods like glutaraldehyde (B144438) cross-linking or enzyme-catalyzed grafting, potentially altering its biological activity or stability. nih.gov
Furthermore, understanding the metabolic fate of this compound is crucial. Like other phenolic compounds, it is likely to undergo phase II metabolism, including sulfation and glucuronidation, which are conjugation reactions that facilitate excretion. nih.govontosight.airesearchgate.net Studying the formation of these sulfate (B86663) and glucuronide conjugates in vitro can provide insights into its pharmacokinetic profile. researchgate.net
Process Chemistry Considerations and Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process chemistry principles to ensure safety, efficiency, and economic viability. A hypothetical scalable synthesis would likely follow the Williamson ether synthesis and subsequent chlorination pathway, with modifications to accommodate large-scale operations.
For the etherification step, the use of phase-transfer catalysis could be advantageous in a large-scale setting, as it can enhance reaction rates and avoid the need for strongly basic and anhydrous conditions. jk-sci.com The choice of solvent is also critical, with a preference for greener and more easily recoverable options.
The chlorination step would require careful control of reaction conditions to ensure high regioselectivity and minimize the formation of polychlorinated byproducts. nih.govgfredlee.comwikipedia.org The use of solid-supported catalysts or flow chemistry could offer significant advantages in terms of safety, product consistency, and ease of purification. nih.govrsc.orgresearchgate.net Modern approaches to phenol synthesis often emphasize green chemistry principles, such as the use of less toxic reagents and the minimization of waste. nih.govrsc.orgresearchgate.net
A potential scalable synthesis route is outlined below:
| Step | Reaction | Key Process Considerations | Potential for Scale-up |
| 1. Etherification | Williamson ether synthesis of catechol with isobutyl bromide | Use of a phase-transfer catalyst; selection of a high-boiling, recyclable solvent; careful control of temperature to manage exothermicity. | High, with potential for continuous processing. |
| 2. Chlorination | para-Selective chlorination of 2-(2-methylpropoxy)phenol | Use of a recyclable catalyst (e.g., a zeolite or polymer-supported catalyst) researchgate.netcardiff.ac.ukresearchgate.net; precise control of stoichiometry and reaction time to avoid over-chlorination. | Moderate to high, with flow chemistry offering enhanced safety and control. |
| 3. Purification | Crystallization or distillation | Optimization of solvent systems for high recovery and purity; development of robust methods for impurity removal. | Dependent on the physical properties of the final product and impurities. |
Recent advances in the synthesis of substituted phenols highlight the potential for developing highly efficient and scalable processes. nih.govrsc.orgresearchgate.netnih.gov These often involve catalytic systems that are both highly active and selective, reducing the environmental impact and cost of production. nih.govrsc.orgresearchgate.net
Biological Activity of this compound Remains Uncharacterized in Public Scientific Literature
Comprehensive searches of available scientific and research databases have revealed a significant lack of published studies on the biological and mechanistic properties of the chemical compound this compound. While the compound is listed by some chemical suppliers, indicating its synthesis and potential availability for research purposes, there is no accessible peer-reviewed literature detailing its specific antimicrobial activities or its effects on biological systems.
The requested in-depth analysis of its antibacterial and antifungal efficacy, including data on Minimum Inhibitory Concentrations (MIC), effects on bacterial morphology, inhibition of virulence factors, and potential synergistic effects with existing antibiotics, could not be completed due to the absence of primary research on this specific molecule. Searches for information regarding its activity against key bacterial species such as Staphylococcus aureus and Escherichia coli, or against fungal species like Fusarium oxysporum, did not yield any relevant findings.
Consequently, the creation of an article based on the provided outline is not possible at this time. The scientific community has not, to date, published research that would provide the necessary data to populate the requested sections on its biological activity and mechanistic investigations in non-human systems. Further empirical research and publication in accessible scientific journals would be required before a comprehensive and scientifically accurate article on the biological activities of this compound can be authored.
Biological Activity and Mechanistic Investigations in Non Human Systems in Vitro and Ex Vivo
Antimicrobial Activity Assessments
Exploration of Antifungal Efficacy (e.g., against Fusarium oxysporum species)
Measurement of Mycelial Growth Inhibition
Investigations into the antifungal properties of phenolic compounds are a significant area of research. mdpi.comnih.govresearchgate.net However, a thorough review of available scientific literature did not yield specific studies measuring the mycelial growth inhibition of 4-Chloro-2-(2-methylpropoxy)phenol. While related phenol (B47542) derivatives have been assessed for their effects on various fungal species, data for this particular compound is not present in the reviewed sources. nih.govmdpi.com
Determination of Effective Concentrations (EC50)
The determination of the half-maximal effective concentration (EC50) is a critical step in evaluating the potency of a potential antifungal agent. mdpi.com For this compound, specific EC50 values pertaining to mycelial growth inhibition have not been reported in the available scientific literature. Consequently, no data table can be generated for this endpoint.
Enzyme Inhibition Studies
Assays for Inhibition of Xanthine (B1682287) Oxidase
Xanthine oxidase is an enzyme of significant interest in therapeutic research, particularly in the context of conditions like gout. frontiersin.orgnih.gov Phenolic compounds, as a broad class, have been investigated for their potential to inhibit this enzyme. frontiersin.orgnih.gov However, specific in vitro assays detailing the inhibitory activity of this compound against xanthine oxidase are not available in the reviewed literature.
Characterization of Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer research. nih.govnih.govfrontiersin.org Despite the extensive research into CDK inhibitors, there are no specific studies in the public domain that characterize the inhibitory effects of this compound on any cyclin-dependent kinases.
Inhibition Profiling against Bacterial Phosphopantetheinyl Transferases (PPTases)
Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, making them a target for the development of novel antibacterial agents. nih.govnih.gov A review of the scientific literature indicates a lack of studies on the inhibition profiling of this compound against bacterial PPTases.
Investigation of Enzyme Specificity and Selectivity
The specificity and selectivity of a compound against various enzymes are fundamental to understanding its potential pharmacological profile. For this compound, there is no available research data investigating its specificity and selectivity profile against the aforementioned enzymes or any other enzyme families.
Cellular Assays in Non-Human Cell Lines and Microorganisms
There is currently no scientific literature detailing the assessment of cellular viability and proliferation of non-human cell lines or microorganisms upon exposure to this compound. Furthermore, no studies utilizing colorimetric assays to analyze the compound's impact on cellular metabolic activity have been identified. Investigations into the induction of specific cellular pathways, such as the Antioxidant Response Element (ARE) pathways, by this compound are also absent from the current body of scientific research. Similarly, the compound has not been featured in published high-throughput screening campaigns to characterize its bioactivity signatures.
Receptor Binding and Modulation Studies
Consistent with the lack of broader biological data, there are no available studies on the receptor binding and modulation properties of this compound. Consequently, information regarding its ligand-receptor interaction profile is not available.
This lack of data underscores a significant area for potential future research. The biological effects of this compound remain uncharacterized, and its potential toxicological or therapeutic properties are unknown. Future in vitro and ex vivo studies would be necessary to elucidate the compound's cellular and molecular interactions. Such research would be foundational for any subsequent investigations into its potential applications or risks.
Functional Assays of Receptor Agonism or Antagonism
There is currently no publicly available scientific literature detailing functional assays of receptor agonism or antagonism for the chemical compound this compound. Searches of established scientific databases and research publications did not yield any studies investigating the specific interactions of this compound with any known biological receptors.
While research exists on the receptor activity of other substituted phenols, the unique combination of a chloro- and a 2-methylpropoxy- substituent on the phenol ring in this compound means that its biological activity cannot be extrapolated from related compounds. Functional assays are essential to determine whether a compound acts as an agonist, stimulating a receptor's activity, or as an antagonist, blocking its activity. These assays typically involve cellular or tissue-based systems where the receptor of interest is expressed. The response of the system to the test compound is then measured, often by detecting changes in intracellular signaling molecules or cellular functions.
Without such experimental data for this compound, its potential effects on any receptor-mediated pathway remain unknown.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Identification of Structural Determinants for Biological Activity
The biological activity of 4-Chloro-2-(2-methylpropoxy)phenol is determined by the interplay of its three key structural components: the phenol (B47542) group, the chlorine atom at the 4-position, and the 2-methylpropoxy (isobutoxy) group at the 2-position.
The Phenolic Hydroxyl Group: The -OH group is a crucial feature, capable of acting as both a hydrogen bond donor and acceptor. This allows for critical interactions with biological targets such as enzymes and receptors. taylorandfrancis.com The acidity of the phenolic proton can also play a significant role in its mechanism of action.
The 4-Chloro Substituent: The chlorine atom is an electron-withdrawing group, which can influence the acidity of the phenolic hydroxyl group. vanderbilt.edukhanacademy.org Electron-withdrawing groups tend to increase the acidity of phenols by stabilizing the resulting phenoxide ion. vanderbilt.edukhanacademy.org This modification can alter the compound's ionization state at physiological pH, thereby affecting its ability to cross cell membranes and interact with targets. The chloro group also adds to the lipophilicity of the molecule, which can impact its distribution and accumulation in biological systems.
Influence of Aromatic Substitution Patterns on Pharmacological Profiles
The substitution pattern on the benzene (B151609) ring is a critical determinant of the pharmacological profile of phenolic compounds. In this compound, the specific placement of the chloro and isobutoxy groups dictates its electronic and steric properties.
Electron-donating or -withdrawing substituents on the aromatic ring can significantly alter the reactivity and biological activity of phenols. The hydroxyl group itself is a strong activating group, directing electrophilic substitution to the ortho and para positions. learncbse.in The presence of the chlorine atom at the para position and the isobutoxy group at the ortho position creates a distinct electronic environment on the aromatic ring. This pattern of substitution can affect how the molecule interacts with biological macromolecules, potentially leading to specific pharmacological effects. For instance, in a series of quinolinone derivatives, the presence and position of chloro-substituents were found to be critical for their anti-HBV activity. nih.gov
The combination of an electron-withdrawing group (Cl) and an electron-donating group (the alkoxy group, via resonance) creates a push-pull effect that can modulate the molecule's dipole moment and its ability to engage in various non-covalent interactions.
Conformational Effects of the Alkoxy Side Chain on Ligand-Target Interactions
The isobutoxy side chain of this compound is not rigid and can adopt various conformations due to rotation around the C-O and C-C single bonds. The preferred conformation of this side chain can have a profound impact on how the molecule fits into a binding site and interacts with a biological target.
The rotation of aromatic ring side chains is a key factor in protein dynamics and ligand binding. acs.org The conformational flexibility of the isobutoxy group allows it to adapt its shape to the topology of a receptor's binding pocket. However, certain conformations will be energetically more favorable than others. Studies on alkylbenzenes have shown that the alkyl chain has preferred orientations relative to the aromatic ring. psu.edu The presence of the adjacent hydroxyl group can also influence the conformational preference of the isobutoxy chain through intramolecular interactions. The constraint of this side chain's conformation, for example through cyclization, has been shown to be a successful strategy in enhancing the potency and selectivity of peptide ligands. nih.gov Therefore, understanding the conformational landscape of the isobutoxy group is essential for predicting its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com While a specific QSAR model for this compound is not publicly available, we can outline the methodology for its development.
A QSAR study would typically involve a dataset of structurally related phenol derivatives with measured biological activity (e.g., enzyme inhibition, toxicity). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties.
Illustrative Data Table for a Hypothetical QSAR Study:
| Compound | Biological Activity (pIC50) | LogP | Molecular Weight | Dipole Moment | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | To be determined | 3.5 | 200.66 | 2.8 D | 1 | 2 |
| Phenol | 4.2 | 1.5 | 94.11 | 1.7 D | 1 | 1 |
| 4-Chlorophenol (B41353) | 5.1 | 2.4 | 128.56 | 2.5 D | 1 | 1 |
| 2-Isopropoxyphenol | 4.8 | 2.3 | 152.19 | 2.1 D | 1 | 2 |
This table is for illustrative purposes only. The biological activity and some descriptor values are hypothetical.
Statistical methods such as multiple linear regression or machine learning algorithms would then be used to develop a model that correlates the descriptors with the biological activity. nih.govnih.gov Such a model could then be used to predict the activity of new, untested compounds like this compound. Studies on halogenated phenols have successfully used QSAR to predict their toxicity. tandfonline.comtandfonline.com
Pharmacophore Generation and Feature Mapping
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. wikipedia.org For this compound, a hypothetical pharmacophore model can be generated based on its key structural features.
The essential pharmacophoric features of this molecule would likely include:
A Hydrogen Bond Donor: The phenolic hydroxyl group.
A Hydrogen Bond Acceptor: The oxygen atom of the hydroxyl group and the oxygen atom of the isobutoxy group.
A Hydrophobic/Aromatic Feature: The chlorinated benzene ring.
A Hydrophobic Aliphatic Feature: The isobutyl group.
Conceptual Pharmacophore Model for this compound:
| Pharmacophoric Feature | Description |
| Hydrogen Bond Donor (HBD) | The hydrogen atom of the phenolic -OH group. |
| Hydrogen Bond Acceptor (HBA) | The oxygen atom of the phenolic -OH group and the ether oxygen. |
| Aromatic Ring (AR) | The substituted benzene ring. |
| Hydrophobic (HY) | The isobutyl side chain and the chloro-substituted aromatic ring. |
This pharmacophore model could be used to search large chemical databases for other molecules that share these features and might therefore exhibit similar biological activity. taylorandfrancis.com Pharmacophore modeling is a powerful tool in drug discovery for identifying novel scaffolds. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and understanding its binding mechanism at the molecular level.
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking. For 4-Chloro-2-(2-methylpropoxy)phenol, the phenol (B47542) group can act as a hydrogen bond donor and acceptor, while the chloro-substituent can participate in halogen bonding, an interaction of increasing interest in drug design. nih.gov The 2-methylpropoxy group would likely engage in hydrophobic interactions within the target protein's binding pocket.
In studies of similar phenolic compounds, the analysis of these interaction networks has been crucial in understanding their biological activity. researchgate.net For example, the orientation and interactions of the phenolic hydroxyl and the chloro-substituent are often determinants of binding affinity and specificity.
A primary output of molecular docking simulations is the estimation of the binding energy or affinity, which quantifies the strength of the interaction between the ligand and its target. These values, typically expressed in kcal/mol, are used to rank potential drug candidates. Lower binding energies generally indicate a more stable ligand-protein complex.
While no specific binding energy calculations for this compound have been published, studies on other phenolic ligands have demonstrated a wide range of binding affinities against various biological targets. jbcpm.com The binding energy is influenced by the sum of all intermolecular interactions, including electrostatic and van der Waals forces.
Table 1: Illustrative Binding Energies of Phenolic Compounds with Various Protein Targets (Note: These are not data for this compound)
| Phenolic Compound Derivative | Protein Target | Binding Energy (kcal/mol) |
| 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol | Alzheimer's and Glaucoma-related proteins | Not specified in abstract, but docking was performed nih.gov |
| Various GC-MS analyzed compounds from Mitracapus hirtus | Fungal proteins (squalene synthase, lanosterol-14 alpha demethylase) | -8.0 to -10.3 jbcpm.com |
| Phenol and chromone (B188151) derivatives | SARS-CoV-2 Spike glycoprotein | Not specified for initial screen, but led to hit identification nih.gov |
This table is for illustrative purposes only, showcasing the application of binding energy calculations to related compounds.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. These simulations can reveal how a ligand and its target protein adapt to each other upon binding, the stability of the complex, and the conformational changes that may occur. For a flexible molecule like this compound, with its rotatable 2-methylpropoxy group, MD simulations would be particularly valuable to understand its conformational preferences within a binding site.
MD simulations on protein-ligand complexes involving phenolic compounds have been used to assess the stability of the predicted binding poses from molecular docking and to refine the understanding of the interaction network. nih.govmdpi.com
De Novo Design and Virtual Screening of Novel Analogs
De novo design involves the computational creation of novel molecules that are predicted to have high affinity and selectivity for a specific biological target. Starting from a seed molecule like this compound, algorithms can be used to grow new functionalities or modify the existing structure to improve its properties.
Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a target of interest. While no specific de novo design or virtual screening studies involving this compound as a lead compound have been published, these techniques are widely used in drug discovery. For instance, analogs of chloroquine (B1663885) were designed and virtually screened for their potential as SARS-CoV-2 Mpro inhibitors. nih.govresearchgate.net
Prediction of Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties using In Silico Tools
In silico tools play a crucial role in modern drug discovery by predicting the pharmacokinetic and pharmacodynamic properties of a compound before it is synthesized and tested in the laboratory. These predictions can help to identify potential liabilities early in the drug development process.
For this compound, various computational models could be used to predict its ADME properties. These predictions are based on the molecule's structural features, such as its molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. While specific predictions for this compound are not available in the cited literature, the methodologies are well-established. nih.govresearchgate.net
Table 2: Predicted ADME Properties for a Hypothetical Compound with Similar Features to this compound (Illustrative Data)
| Property | Predicted Value | Significance |
| Molecular Weight | ~214.67 g/mol | Likely compliant with Lipinski's rule of five (<500) |
| LogP | ~3.5 | Indicates good lipid solubility, may affect absorption and distribution |
| Hydrogen Bond Donors | 1 (phenol OH) | Compliant with Lipinski's rule of five (<5) |
| Hydrogen Bond Acceptors | 2 (phenol O, ether O) | Compliant with Lipinski's rule of five (<10) |
| Oral Bioavailability | Moderate to High | Prediction based on physicochemical properties |
| Blood-Brain Barrier Penetration | Possible | Depends on specific model predictions |
| Cytochrome P450 Inhibition | To be determined | Important for predicting drug-drug interactions |
This table contains hypothetical data for illustrative purposes and does not represent actual predicted values for this compound.
Environmental Fate, Degradation, and Biotransformation Pathways
Abiotic Transformation Processes
Abiotic transformation processes, including photolytic degradation, chemical oxidation, and hydrolysis, play a significant role in the environmental fate of chlorophenolic compounds.
Photolytic degradation is a key abiotic process for the breakdown of chlorophenolic compounds in the environment. Studies on the related compound 4-chloro-2-methylphenol (B52076) (PCOC) have shown that its degradation can be achieved through various advanced oxidation processes involving light.
In aqueous solutions, the use of UV irradiation in the presence of a titanium dioxide (TiO2) photocatalyst has been investigated for the degradation of PCOC. researchgate.net This process alone resulted in a 51.4% degradation of the compound. researchgate.net The efficiency of this photocatalytic degradation can be significantly enhanced by the addition of electron scavengers. The effectiveness of different oxidants in the UV/TiO2 system was found to follow the order: IO4− > BrO3− > H2O2 > O2 > ClO3−. researchgate.net The addition of certain metal ions, such as Fe3+, Fe2+, Mn2+, and Cr3+, to the UV/TiO2/H2O2 system also increased the photodegradation rate of PCOC, with Fe3+ showing the most significant enhancement. researchgate.net
The photoelectro-Fenton process, which combines UV light with electrolysis and Fenton's reagent (H2O2 and iron ions), has also proven effective. A study on the degradation of PCOC in aqueous solution demonstrated that the photoelectro-Fenton system achieved a rapid and complete degradation of the aromatic ring. psu.edued.ac.uk This method resulted in 41.7% total organic carbon (TOC) decay and complete dechlorination after 300 minutes of treatment. psu.edued.ac.uk In comparison, the electro-Fenton process (without UV light) achieved only 14.9% TOC removal and 89.3% dechlorination after 450 minutes. psu.edued.ac.uk
Furthermore, the solar photoelectro-Fenton (SPEF) process has been optimized for the degradation of 4-chloro-2-methylphenoxyacetic acid (MCPA), a herbicide that can degrade to 4-chloro-2-methylphenol. nih.gov This process utilizes sunlight as the UV source, making it a more sustainable approach. nih.gov The degradation of MCPA by hydroxyl radicals generated in the SPEF process was found to follow pseudo-first-order kinetics, with 4-chloro-2-methylphenol identified as an aromatic by-product. nih.gov
Table 1: Comparison of Photodegradation Methods for 4-chloro-2-methylphenol (PCOC)
| Degradation Method | Conditions | Degradation Efficiency | Reference |
| UV/TiO2 | - | 51.4% PCOC degradation | researchgate.net |
| UV/TiO2/IO4- | - | Most efficient among tested oxidants | researchgate.net |
| UV/TiO2/H2O2/Fe3+ | - | Highest degradation rate among tested metal ions | researchgate.net |
| Photoelectro-Fenton | 300 min treatment | 41.7% TOC decay, complete dechlorination | psu.edued.ac.uk |
| Electro-Fenton | 450 min treatment | 14.9% TOC removal, 89.3% dechlorination | psu.edued.ac.uk |
| Solar Photoelectro-Fenton (on MCPA) | 120 min, 5.0 A, 1.0mM Fe2+, pH 3.0 | 75% mineralization of MCPA | nih.gov |
Chemical oxidation is a critical abiotic process that contributes to the transformation of chlorophenolic compounds in the environment. Advanced oxidation processes (AOPs), such as the electro-Fenton and photoelectro-Fenton methods, rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade these persistent organic pollutants.
In the electro-Fenton process, hydrogen peroxide (H2O2) is produced through the reduction of oxygen at a carbon cathode. This H2O2 then reacts with dissolved iron (Fe2+) ions (Fenton's reagent) to generate hydroxyl radicals. psu.edued.ac.uk These radicals are powerful oxidizing agents that can attack the aromatic ring of compounds like 4-chloro-2-methylphenol (PCOC), leading to its sequential degradation. psu.edued.ac.uk The efficiency of this process is influenced by factors such as the ratio of Fe2+ to the initial PCOC concentration. Increasing this ratio has been shown to enhance the degradation rate. psu.edued.ac.uk Furthermore, using manganese ions (Mn2+) as a catalyst instead of Fe2+ has been observed to improve the efficiency of PCOC degradation. psu.edued.ac.uk
The photoelectro-Fenton process enhances the degradation by incorporating UV light, which promotes the photoreduction of Fe(III) complexes, thereby regenerating Fe2+ and producing additional hydroxyl radicals. This leads to a faster and more complete mineralization of the organic pollutant. psu.edued.ac.uk For instance, in the degradation of PCOC, the photoelectro-Fenton system achieved significantly higher total organic carbon (TOC) removal and complete dechlorination compared to the electro-Fenton system alone. psu.edued.ac.uk
The degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) through the solar photoelectro-Fenton process also highlights the role of chemical oxidation. nih.gov The generated hydroxyl radicals attack MCPA, leading to its decay and the formation of intermediates, including 4-chloro-2-methylphenol. nih.gov Further oxidation of these intermediates results in the formation of carboxylic acids like glycolic, maleic, fumaric, malic, succinic, tartronic, oxalic, and formic acids, which are then photodecarboxylated. nih.gov
Biotic Degradation Mechanisms and Microbial Metabolomics
The biodegradation of chlorophenolic compounds by microorganisms is a crucial process for their removal from the environment. Both aerobic and anaerobic bacteria and fungi have been shown to degrade these compounds through various metabolic pathways.
Aerobic biodegradation is a significant pathway for the removal of chlorophenolic compounds from soil and water systems. Microorganisms in these environments can utilize these compounds as a source of carbon and energy.
In soil, 4-chloro-2-methylphenol has been identified as a degradation product of the herbicide mecoprop. nih.gov The degradation of another related herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA), by the endophytic fungus Phomopsis sp. also yields 4-chloro-2-methylphenol as a metabolite. aloki.hu This fungus was able to achieve an 86.89% degradation of MCPA under optimal conditions (50 mg/L MCPA, 30°C, pH 6) after 7 days. aloki.hu The produced 4-chloro-2-methylphenol was further degraded and was not detected in the culture medium after 21 days of incubation, indicating complete mineralization by the fungus. aloki.hu
Studies on various Japanese paddy soils have shown that phenol (B47542) and several alkylphenols were degraded within a few days under aerobic conditions. researchgate.net The rate of aerobic degradation of some alkylphenols was found to be inversely correlated with the total carbon content of the soil and the size of the alkyl groups. researchgate.net
In aquatic environments, activated sludge has been a source for isolating bacteria capable of degrading 4-chloro-2-methylphenol. A Gram-negative bacterial strain, S1, isolated from activated sludge, was found to metabolize 4-chloro-2-methylphenol through an inducible ortho-cleavage pathway. nih.gov This strain could also completely degrade 2,4-dichlorophenol (B122985) and 4-chlorophenol (B41353). nih.gov The degradation of 4-chloro-2-methylphenol by this strain involved the transient secretion of an intermediate identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov
The degradation of phenol and 4-chlorophenol in photocatalytic processes can lead to the formation of intermediates such as catechol, hydroquinone, and 4-chlorocatechol, which are then further degraded. researchgate.net
Table 2: Aerobic Biodegradation of 4-chloro-2-methylphenol and Related Compounds
| Organism/System | Substrate | Intermediate/Product | Environment | Reference |
| Phomopsis sp. (fungus) | MCPA | 4-chloro-2-methylphenol | Lab culture | aloki.hu |
| Soil microorganisms | Mecoprop | 4-chloro-2-methylphenol | Soil | nih.gov |
| Gram-negative strain S1 (bacterium) | 4-chloro-2-methylphenol | 2-methyl-4-carboxymethylenebut-2-en-4-olide | Activated sludge | nih.gov |
| Japanese paddy soils | Phenols and alkylphenols | - | Soil | researchgate.net |
Under anaerobic conditions, the biodegradation of chlorophenolic compounds proceeds, albeit often at a slower rate compared to aerobic degradation. Different electron acceptors, such as nitrate (B79036) or sulfate (B86663), are utilized by microorganisms in the absence of oxygen.
Studies on Japanese paddy soils have demonstrated the anaerobic biodegradation of phenol and p-cresol, with half-lives ranging from 24 to 260 days for phenol and 11 to 740 days for p-cresol. researchgate.net The soils where this degradation occurred were characterized by low levels of nitrate and iron oxides. researchgate.net In one of these soils, anaerobic biodegradation of 4-n-propylphenol was also observed for the first time. researchgate.net However, other alkylphenols with longer and more branched alkyl chains were not degraded over a 224-day incubation period under anaerobic conditions. researchgate.net
While many aerobic phenol-degrading microorganisms have been isolated, far fewer anaerobic ones have been described. nih.gov The first report of an obligately anaerobic phenol-degrading bacterium was in 1986 with the description of Desulfobacterium phenolicum, a sulfate-reducing bacterium. nih.gov Since then, a few other sulfate-reducing and nitrate-reducing phenol-degrading organisms have been identified. nih.gov
The anaerobic degradation of phenol often proceeds through different intermediates compared to aerobic pathways. While specific anaerobic biotransformation pathways for 4-Chloro-2-(2-methylpropoxy)phenol have not been detailed in the available literature, the general principles of anaerobic degradation of phenolic compounds would apply. This would likely involve initial transformation steps to remove the chlorine and ether groups, followed by ring cleavage under anaerobic conditions.
The isolation and characterization of microorganisms capable of degrading chlorophenolic compounds are essential for understanding the bioremediation potential of contaminated environments.
Several studies have successfully isolated and identified bacteria with the ability to degrade phenol and its chlorinated derivatives. A Gram-negative bacterial strain, designated S1, was isolated from activated sludge and shown to metabolize 4-chloro-2-methylphenol. nih.gov Based on its physiological and chemotaxonomic properties, including its fatty acid profile and the presence of ubiquinone Q-10, strain S1 was allocated to the alpha-2 subclass of the Proteobacteria. nih.gov While it showed similarities to Ochrobactrum anthropi, differences in certain physiological features distinguished it as a separate species. nih.gov This strain utilized an inducible ortho-cleavage pathway for the degradation of 4-chloro-2-methylphenol. nih.gov
In another study, three novel nitrate-reducing bacteria capable of using phenol as a sole carbon source were isolated from anaerobic sediments from different geographical locations. nih.gov Analysis of their 16S ribosomal DNA sequences indicated that these isolates were closely related to the genus Azoarcus. nih.gov
From mangrove sediments in the Persian Gulf, Pseudomonas putida and Acinetobacter sp. were isolated and identified as potent phenol degraders. biomedpharmajournal.org The Gibbs method, using 2,6-dichloroquinone-4-chloroimide, was employed to measure the extent of phenol removal by these bacteria. biomedpharmajournal.org
An endophytic fungus, identified as Phomopsis sp. and named E41, was isolated from the common guava plant (Psidium guajava). aloki.hu This fungus was found to be effective in degrading the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA), with 4-chloro-2-methylphenol being a key metabolite in the degradation pathway. aloki.hu
Bacteria have also been isolated from cork-processing wastewaters and investigated for their tolerance to phenol and chlorophenols. researchgate.net The most tolerant strains were identified by sequencing their 16S rDNA, and their ability to form biofilms on cork particles was analyzed, suggesting their potential for use in bioremediation. researchgate.net
Table 3: Isolated Microorganisms Involved in the Degradation of Phenolic Compounds
| Microorganism | Source | Degraded Compound(s) | Key Characteristics/Pathway | Reference |
| Gram-negative strain S1 | Activated sludge | 4-chloro-2-methylphenol, 2,4-dichlorophenol, 4-chlorophenol | alpha-2 subclass of Proteobacteria, inducible ortho-cleavage pathway | nih.gov |
| Azoarcus sp. (3 strains) | Anaerobic sediments | Phenol | Nitrate-reducing | nih.gov |
| Pseudomonas putida, Acinetobacter sp. | Mangrove sediments | Phenol | Potent phenol degraders | biomedpharmajournal.org |
| Phomopsis sp. (strain E41) | Endophyte from Psidium guajava | 4-chloro-2-methylphenoxyacetic acid (MCPA) | Produces 4-chloro-2-methylphenol as an intermediate | aloki.hu |
| Various aerobic bacteria | Cork-processing wastewaters | Phenol, chlorophenols | Tolerant to phenolic compounds, capable of biofilm formation | researchgate.net |
No Scientific Data Found for the Environmental Degradation of this compound
Despite a comprehensive search of available scientific literature, no specific data was found on the environmental fate, degradation, and biotransformation pathways of the chemical compound this compound.
Extensive queries aimed at elucidating the metabolic intermediates, dehalogenation products, and enzymatic and genetic mechanisms involved in the breakdown of this specific compound did not yield any relevant research findings. The scientific community has not published studies detailing the microbial degradation or biotransformation of this compound.
Information is available for structurally related but distinct compounds, such as 4-chloro-2-methylphenol. For instance, studies on 4-chloro-2-methylphenol have identified metabolic intermediates like 2-methyl-4-carboxymethylenebut-2-en-4-olide, which is formed through a modified ortho-cleavage pathway in activated sludge isolates. Research has also pointed to the involvement of enzymes like 2,4-dichlorophenol hydroxylase and catechol 1,2-dioxygenase in the degradation of this related molecule.
However, it is crucial to note that the presence of a 2-methylpropoxy group in the target compound, as opposed to the methyl group in the studied analogue, would significantly alter its chemical properties and, consequently, its metabolic fate. Therefore, extrapolating data from 4-chloro-2-methylphenol to this compound would be scientifically unsound and speculative.
The complete absence of specific research on this compound means that there is no information to populate the requested sections on its metabolic products, degradation pathways, or the enzymes and genes responsible for its catabolism.
Potential Applications and Broader Research Implications
Application in Agrochemical Development
The field of agrochemicals, particularly herbicides, has historically relied on chlorinated phenoxy compounds. The structural framework of 4-Chloro-2-(2-methylpropoxy)phenol suggests a potential, though not yet documented, role in this sector.
There is currently no direct evidence in scientific literature to suggest that this compound is used as a direct herbicide. However, the broader family of halogenated phenolic compounds and their derivatives have been investigated for such properties. google.com For instance, the modification of the phenolic hydroxyl group can lead to compounds with herbicidal activity. Phenoxyacetic acids, formed from phenols, are a major class of herbicides. wikipedia.org The herbicidal activity of such compounds often depends on the specific nature and position of substituents on the aromatic ring. nih.govkyushu-u.ac.jp The isobutoxy group on this compound would represent a modification of the core phenolic structure, which could theoretically impart biological activity.
While this compound itself is not cited as a primary intermediate, its parent compound, 4-Chloro-2-methylphenol (B52076) (PCOC) , is a crucial industrial intermediate in the production of several major phenoxy herbicides. google.comwikipedia.org PCOC is the starting material for the synthesis of herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid), MCPB, and mecoprop. wikipedia.org The synthesis involves the reaction of PCOC with chloroacetic acid or its derivatives. wikipedia.org Given that PCOC is the foundational structure, this compound represents a more complex derivative, and its direct use as an intermediate for these specific, large-scale herbicides is not established.
Table 1: Major Herbicides Synthesized from the Related Intermediate 4-Chloro-2-methylphenol (PCOC)
| Herbicide Name | Abbreviation | Chemical Class |
|---|---|---|
| 2-methyl-4-chlorophenoxyacetic acid | MCPA | Phenoxy Herbicide |
| 4-(4-chloro-2-methylphenoxy)butanoic acid | MCPB | Phenoxy Herbicide |
| 2-(4-chloro-2-methylphenoxy)propanoic acid | Mecoprop (MCPP) | Phenoxy Herbicide |
This table is based on information for the related compound 4-Chloro-2-methylphenol.
Role as a Chemical Intermediate in the Synthesis of Bioactive Compounds
The functional groups present in this compound—a reactive phenolic hydroxyl, a halogen atom, and an ether linkage—make it a potential building block for more complex molecules with biological activity.
There is no specific mention of this compound in pharmaceutical discovery programs in the available literature. However, the synthesis of bioactive halogenated phenol (B47542) derivatives is an active area of research. acs.org Functionalized phenols are key components in many biologically relevant compounds and serve as building blocks for their synthesis. nih.govmdpi.com For example, various substituted phenol derivatives have been synthesized and investigated for their potential as therapeutic agents, including those with antimicrobial or enzyme-inhibiting properties. nih.govacs.org The unique substitution pattern of this compound could be of interest in generating novel molecular scaffolds for drug discovery.
As a functionalized phenol, this compound is a versatile potential building block for advanced organic synthesis. The phenolic -OH group can be used for a variety of chemical transformations, including etherification, esterification, and as a directing group for further aromatic substitution. nih.gov The chlorine atom can be substituted or used in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The synthesis of complex molecules often relies on the strategic use of such pre-functionalized aromatic rings to construct the final target with high efficiency and selectivity. mdpi.com
Contribution to the Fundamental Understanding of Chlorinated Phenol Chemistry and Biology
The study of chlorinated phenols and their derivatives is fundamental to various scientific disciplines, including environmental science, toxicology, and medicinal chemistry. While this compound itself is not widely studied, research on its analogs provides significant insights.
Investigations into compounds like its parent, 4-Chloro-2-methylphenol (PCOC), and other chlorophenoxy herbicides help elucidate structure-activity relationships, metabolic pathways, and environmental persistence. wikipedia.org For example, studies on the transformation products of chlorophenoxy herbicides have shown that metabolites can sometimes exhibit different or even higher biological activity than the parent compound. mdpi.com Research into how the isobutoxy group in this compound might influence properties such as solubility, membrane transport, metabolic stability, and receptor binding, compared to the simpler methyl group in PCOC, could provide valuable data for the rational design of new agrochemicals or pharmaceuticals. The synthesis and characterization of such molecules contribute to a deeper understanding of how subtle changes in chemical structure can dramatically alter biological and environmental behavior. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4-Chloro-2-(2-methylpropoxy)phenol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting 4-chloro-2-phenol with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in acetone) facilitates the formation of the ether linkage . Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterization involves GC-MS for purity verification and ¹H/¹³C NMR for structural confirmation .
Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection. Calibrate against a certified reference standard .
- Structural Confirmation : Employ ¹H NMR (δ 1.2–1.3 ppm for isopropyl protons, δ 4.0–4.2 ppm for ether oxygen protons) and FT-IR (C-O-C stretch at ~1100 cm⁻¹). Mass spectrometry (EI-MS) confirms the molecular ion peak (m/z ≈ 214) .
Q. What safety measures are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure.
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Decontamination : Immediate washing with soap/water for skin contact; ethanol for equipment cleanup.
- Storage : Store in airtight containers at <15°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Structure Refinement : Use SHELXL for high-resolution refinement. Discrepancies in bond lengths/angles may arise from disorder or twinning; apply restraints or split models .
- Validation : Cross-validate with spectroscopic data (e.g., NMR) and computational methods (DFT calculations for optimized geometry) .
- Data Reproducibility : Ensure consistent data collection parameters (e.g., temperature, radiation wavelength) across experiments .
Q. What experimental approaches are used to investigate the environmental oxidative degradation of this compound?
- Methodological Answer :
- Reaction Setup : React the compound with δ-MnO₂ (pH 4–7) under controlled anaerobic conditions. Monitor Mn(II) release via atomic absorption spectroscopy .
- Kinetic Analysis : Determine pseudo-first-order rate constants (kobs) using UV-Vis spectroscopy. Reaction orders for H⁺ and MnO₂ are derived from log-log plots .
- Product Identification : LC-QTOF-MS identifies coupling products (e.g., dimers) and quinones. GC-MS detects chlorinated byproducts (e.g., 4-chlorophenol) .
Q. How can the DNA-binding affinity of this compound be systematically evaluated?
- Methodological Answer :
- UV-Vis Titration : Monitor hypochromicity at 260 nm upon incremental addition of compound to DNA solution (e.g., calf thymus DNA). Calculate binding constants via Scatchard plots .
- Fluorescence Quenching : Use ethidium bromide displacement assays; measure reduced fluorescence intensity (λex = 510 nm, λem = 595 nm) .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes in DNA minor grooves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
